1,2,3-Trifluorobenzene

Description

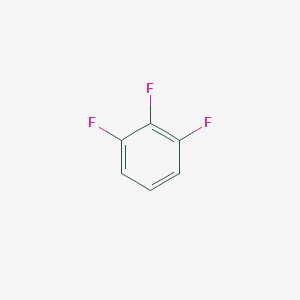

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJKNNUJQFALRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164125 | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-53-8 | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2,3-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Trifluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2,3-Trifluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trifluorobenzene is a fluorinated aromatic compound of significant interest in the pharmaceutical, agrochemical, and materials science industries.[1][2][3] Its unique electronic and steric properties, imparted by the fluorine substituents, make it a valuable intermediate in the synthesis of bioactive molecules and advanced materials.[1][2] This technical guide provides an in-depth overview of the primary synthesis methods for this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prominent methods include the reductive dechlorination of a chlorinated precursor and a multi-step synthesis involving denitration, chlorination, and subsequent dechlorination.

Reductive Dechlorination of 4-Chloro-1,2,3-trifluorobenzene

A high-yield method for the preparation of this compound involves the reductive dechlorination of 4-chloro-1,2,3-trifluorobenzene. This process utilizes a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base.

| Parameter | Value | Reference |

| Starting Material | 4-chloro-1,2,3-trifluorobenzene | [4] |

| Catalyst | 5% Pd/C (50% water-moist) | [4] |

| Base | Tri(C8/C10)alkylamine | [4] |

| Reaction Temperature | 75 °C | [4] |

| Yield | 92.2% | [4] |

-

Reaction Setup : In a reaction vessel (autoclave), combine 299.7 g (1.8 mol) of 4-chloro-1,2,3-trifluorobenzene, 4.1 g of 5% Pd/C (50% water-moist) as the catalyst, and 846.3 g (2.12 mol) of tri(C8/C10)alkylamine as the base.[4]

-

Reaction Execution : Heat the reaction solution to 75 °C and introduce hydrogen gas to initiate the reductive dechlorination.[4]

-

Reaction Monitoring and Work-up : After the uptake of hydrogen has ceased, continue stirring for a short period. Cool the reaction mixture to room temperature and neutralize it with a sodium hydroxide (B78521) solution.[4]

-

Purification : Filter the catalyst from the reaction mixture. The resulting product can be further purified by distillation.[4]

Caption: Workflow for the synthesis of this compound via reductive dechlorination.

Multi-Step Synthesis from 2,3,4-Trifluoro Nitrobenzene (B124822)

An alternative route involves a three-step process starting from 2,3,4-trifluoro nitrobenzene, which undergoes denitration and chlorination, followed by dechlorination and hydrogenation.[5] This method avoids the use of bromine and diazotization reactions, offering a milder and safer reaction profile.[5]

Caption: Reaction pathway for the synthesis of this compound from 2,3,4-trifluoro nitrobenzene.

| Parameter | Value | Reference |

| Step 1: Denitration & Chlorination | ||

| Starting Material | Dry 2,3,4-trifluoro nitrobenzene | [5] |

| Initiator | Azodiisobutyronitrile (AIBN) | [5] |

| Reagent | Dry Chlorine Gas | [5] |

| Step 2: Dechlorination & Hydrogenation | ||

| Starting Material | 2,3,4-trifluoro chlorobenzene | [5] |

| Catalyst | Raney Nickel | [5] |

| Reagent | Hydrogen Gas | [5] |

| Reaction Temperature | 60-80 °C | [5] |

| Reaction Pressure | 0.5-1.5 MPa | [5] |

| Overall Process | ||

| Final Product Purity | 99.87-99.94% | [5] |

| Overall Yield | 74.45-98.43% | [5] |

Step 1: Denitration and Chlorination of 2,3,4-Trifluoro Nitrobenzene

-

Reaction Setup : Add dry 2,3,4-trifluoro nitrobenzene and azodiisobutyronitrile to a reaction vessel.[5]

-

Reaction Execution : Mechanically heat the mixture to initiate the denitration chlorination reaction while introducing dry chlorine gas.[5]

-

Work-up : Once the reaction is complete, wash the collected crude product with an aqueous sodium hydroxide solution, followed by washing with water until neutral. Dry and rectify the product to obtain 2,3,4-trifluoro chlorobenzene.[5]

Step 2: Dechlorination and Hydrogenation of 2,3,4-Trifluoro Chlorobenzene

-

Reaction Setup : The 2,3,4-trifluoro-chlorobenzene is subjected to dechlorination and hydrogenation in the presence of a Raney nickel catalyst.[5]

-

Reaction Execution : The reaction is carried out with hydrogen gas at a temperature of 60-80 °C and a pressure of 0.5-1.5 MPa.[5]

-

Product Isolation : Upon completion, this compound is isolated.[5]

Other Synthetic Approaches

While the above methods are well-documented, other synthetic strategies for producing this compound and its isomers have been explored. These include:

-

Selective Fluorination : The direct fluorination of benzene (B151609) or chlorinated benzene derivatives using reagents like potassium fluoride (B91410) or elemental fluorine can yield trifluorinated products. However, controlling the regioselectivity to obtain the 1,2,3-isomer can be challenging.[1]

-

Diazotization of Anilines : The conversion of an amino group on a benzene ring to a fluorine atom via a diazonium salt is a common method for synthesizing fluorinated aromatics, known as the Balz-Schiemann reaction.[6][7] While not explicitly detailed for this compound in the provided context, this pathway remains a plausible, albeit potentially complex, synthetic route starting from a corresponding trifluoroaniline precursor.

Conclusion

The synthesis of this compound is achievable through multiple robust synthetic routes. The choice of method will depend on factors such as the availability of starting materials, desired yield and purity, and safety considerations. The reductive dechlorination of 4-chloro-1,2,3-trifluorobenzene offers a high-yield, single-step process. In contrast, the multi-step synthesis from 2,3,4-trifluoro nitrobenzene provides a milder and safer alternative, avoiding harsh reagents and reaction conditions. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for the efficient and effective utilization of this important fluorinated intermediate.

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. US5498807A - Process for the preparation of aromatic fluoro compounds - Google Patents [patents.google.com]

- 5. CN116553997B - Synthesis method of intermediate 1,2, 3-trifluoro-benzene for synthesizing 3,4, 5-trifluoro-bromobenzene - Google Patents [patents.google.com]

- 6. quora.com [quora.com]

- 7. How will you convert the following Aniline to fluo class 12 chemistry CBSE [vedantu.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trifluorobenzene (CAS RN: 1489-53-8) is a fluorinated aromatic hydrocarbon with the molecular formula C₆H₃F₃.[1][2][3] It is a colorless to light orange or yellow liquid with a mild, sweet aromatic odor.[1][4] This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and efficacy of the final products.[2][5] Its unique electronic and steric properties, imparted by the three adjacent fluorine substituents, make it a valuable building block in organic synthesis.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination and a visualization of its synthesis pathway.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃F₃ | [1][5] |

| Molecular Weight | 132.08 g/mol | [1][3] |

| Appearance | Colorless to light orange/yellow liquid | [4][5][6] |

| Boiling Point | 94-95 °C | [2][4][7][8][9] |

| Melting Point | -40.5 °C | [3] |

| Density | 1.28 g/mL at 25 °C | [4][7][10] |

| Refractive Index (n20/D) | 1.423 | [4][7][10] |

| Flash Point | -4 °C (25 °F) (closed cup) | [4][6][10][11] |

| Solubility in Water | Sparingly soluble/Limited solubility | [1][3][12] |

| Solubility in Organic Solvents | Soluble in ethanol, acetone (B3395972), and ether | [1][3][12] |

| Vapor Pressure | Moderately volatile | [1] |

| Stability | Stable under normal conditions | [4][13] |

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established experimental methodologies. Below are detailed descriptions of the protocols typically employed for measuring the key parameters listed above.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample of liquid is the Thiele tube method.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, rubber band, heating oil (mineral oil or silicone oil), and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A few milliliters of this compound are placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing heating oil, ensuring the oil level is above the side arm.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Measurement of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

-

Apparatus: Pycnometer (a glass flask with a specific, accurately known volume), analytical balance, and a constant temperature bath.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

-

The filled pycnometer is placed in a constant temperature bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

The pycnometer is removed from the bath, dried, and weighed again.

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

-

Apparatus: Abbe refractometer, dropper, and a constant temperature water circulator.

-

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the measuring prism using a dropper.

-

The prism is closed and locked. If the instrument has a water jacket, water from a constant temperature bath (typically 20 °C) is circulated to maintain a stable temperature.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The handwheel is turned to bring the boundary line between the light and dark fields into the field of view.

-

The compensator knob is adjusted to eliminate any color fringe at the boundary, making the line sharp and clear.

-

The handwheel is further adjusted to center the sharp boundary line on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Measurement of Flash Point (Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The closed-cup method is used for liquids with lower flash points. Standard methods like ASTM D56 (Tag Closed-Cup Tester) or ASTM D93 (Pensky-Martens Closed-Cup Tester) are commonly followed.

-

Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens or Tag), which consists of a sample cup with a lid, a heat source, a stirrer, and an ignition source.

-

Procedure:

-

The sample cup is filled with this compound to the specified level.

-

The lid is secured, and the thermometer is placed in its holder.

-

Heating is initiated at a slow, constant rate while the sample is continuously stirred.

-

At regular temperature intervals, the ignition source is applied to the opening in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a brief flash.

-

Determination of Water Solubility (Polythermic Method)

The solubility of a substance in a solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature. For sparingly soluble compounds like this compound in water, the polythermic method in sealed ampules can be employed.

-

Apparatus: Sealed glass ampules, a constant temperature bath with a wide temperature range, and an analytical technique for concentration measurement (e.g., gas chromatography or UV-visible spectroscopy).

-

Procedure:

-

A known excess amount of this compound is added to a known volume of purified water in a glass ampule.

-

The ampule is sealed to prevent the loss of the volatile compound.

-

The ampule is placed in a constant temperature bath and agitated for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, the ampule is allowed to stand to let the undissolved this compound settle.

-

A sample of the aqueous phase is carefully withdrawn.

-

The concentration of this compound in the aqueous sample is determined using a suitable analytical method. This concentration represents the solubility at that temperature.

-

The process is repeated at various temperatures to determine the temperature dependence of solubility.

-

Synthesis of this compound

A common synthetic route to this compound involves the dechlorination and hydrogenation of a chlorinated precursor. One such method starts from 2,3,4-trifluoronitrobenzene.

-

Experimental Protocol:

-

Denitration and Chlorination: Dry 2,3,4-trifluoronitrobenzene is reacted with dry chlorine gas in the presence of an initiator like azodiisobutyronitrile (AIBN) at an elevated temperature. This step replaces the nitro group with a chlorine atom to yield 2,3,4-trifluorochlorobenzene. The crude product is then purified.

-

Dechlorination and Hydrogenation: The purified 2,3,4-trifluorochlorobenzene is then subjected to dechlorination and hydrogenation. This is typically carried out using hydrogen gas in the presence of a catalyst, such as Raney nickel, under pressure. The reaction removes the chlorine atom, replacing it with a hydrogen atom to form the final product, this compound.

-

Purification: The final product is purified by distillation to obtain high-purity this compound.

-

Visualization of Synthesis Workflow

The following diagram illustrates the synthesis pathway for this compound from 2,3,4-trifluoronitrobenzene.

Synthesis of this compound from 2,3,4-Trifluoronitrobenzene.

References

- 1. Accurate method for the determination of the refractive index of liquids using a laser | Semantic Scholar [semanticscholar.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. pubs.acs.org [pubs.acs.org]

- 6. azom.com [azom.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 8. This compound CAS#: 1489-53-8 [m.chemicalbook.com]

- 9. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 10. This compound = 98 1489-53-8 [sigmaaldrich.com]

- 11. 1,2,3-Trifluoro-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 12. davjalandhar.com [davjalandhar.com]

- 13. researchgate.net [researchgate.net]

1,2,3-trifluorobenzene molecular structure and geometry

An In-depth Technical Guide on the Molecular Structure and Geometry of 1,2,3-Trifluorobenzene

Introduction

This compound (C₆H₃F₃) is a fluorinated aromatic compound of significant interest in various scientific and industrial domains.[1][2] Its unique electronic and steric properties, imparted by the three adjacent fluorine substituents, make it a valuable intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] The fluorine atoms significantly influence the electron distribution within the benzene (B151609) ring, altering its reactivity and intermolecular interaction patterns compared to unsubstituted benzene.[2] An accurate understanding of its molecular structure and geometry is fundamental for predicting its chemical behavior, designing novel derivatives, and modeling its interactions in biological and material systems.

This technical guide provides a comprehensive overview of the molecular structure and geometry of this compound, drawing upon data from key experimental techniques and computational studies. It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed structural information for their work.

Molecular Structure and Visualization

This compound consists of a planar benzene ring where hydrogen atoms at positions 1, 2, and 3 are substituted with fluorine atoms.[1] The molecule has a molecular weight of approximately 132.08 g/mol .[2][5] The arrangement of the fluorine atoms results in a molecule with C₂ᵥ symmetry.

Molecular Geometry: Bond Lengths and Angles

The precise geometry of this compound has been determined through experimental methods, such as single-crystal X-ray diffraction, and corroborated by theoretical calculations. These studies provide accurate values for the bond lengths and angles that define the molecule's three-dimensional shape.

Data from X-ray Crystallography

Single-crystal X-ray diffraction provides highly accurate geometric data for molecules in the solid state. The data presented below is derived from such an analysis. In the crystal structure, the molecule is observed to lie on a twofold rotation axis.[6][7]

| Parameter | Atom Pair / Triplet | Length (Å) / Angle (°) |

| Bond Lengths | ||

| C1—C2 | C-C | 1.378 (4) |

| C1—C6 | C-C | 1.381 (4) |

| C2—C3 | C-C | 1.373 (4) |

| C3—C4 | C-C | 1.374 (4) |

| C4—C5 | C-C | 1.380 (4) |

| C5—C6 | C-C | 1.376 (4) |

| C1—F1 | C-F | 1.353 (3) |

| C2—F2 | C-F | 1.356 (3) |

| C3—F3 | C-F | 1.355 (3) |

| Bond Angles | ||

| C6—C1—C2 | C-C-C | 120.7 (3) |

| F1—C1—C6 | F-C-C | 119.5 (2) |

| F1—C1—C2 | F-C-C | 119.8 (2) |

| C1—C2—C3 | C-C-C | 119.2 (3) |

| F2—C2—C1 | F-C-C | 120.0 (2) |

| F2—C2—C3 | F-C-C | 120.8 (2) |

| C2—C3—C4 | C-C-C | 120.3 (3) |

| F3—C3—C2 | F-C-C | 120.4 (2) |

| F3—C3—C4 | F-C-C | 119.3 (2) |

| Table 1: Selected bond lengths and angles for this compound from single-crystal X-ray diffraction. Data sourced from Kirchner et al. (2009). |

Data from Computational Chemistry

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the equilibrium structures of molecules in the gas phase, free from intermolecular forces present in crystals. Studies have shown that the C-F bond distance tends to decrease with increasing fluorination of the benzene ring.[8] The ring structure also exhibits systematic deformations, including a decrease in the C-C bond length adjacent to the fluorine substitution and an increase of about 2.5° in the ring angle at the substitution site.[8]

| Parameter | Theoretical Value (Å) | Method/Basis Set |

| C-F | 1.35 | Ab initio / 4-21 |

| C-C (adjacent to F) | ~1.38 | Ab initio / 4-21 |

| Table 2: Computationally derived geometric parameters for fluorinated benzenes. |

Experimental and Computational Protocols

The determination of molecular structure is a multi-faceted process, often involving a combination of experimental spectroscopy, diffraction techniques, and theoretical calculations.

Single-Crystal X-ray Diffraction

This protocol is used to determine the arrangement of atoms within a crystal.

-

Crystal Growth: A high-quality single crystal of this compound is grown.

-

Data Collection: The crystal is mounted on a goniometer (e.g., a Siemens SMART three-axis goniometer) and cooled to a low temperature (e.g., 233 K) to reduce thermal motion.[6]

-

X-ray Source: Monochromatic X-ray radiation, typically from a Mo Kα source (λ = 0.71073 Å), is directed at the crystal.[6]

-

Diffraction Pattern: The crystal is rotated, and a detector records the intensity and position of the diffracted X-ray beams.

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure. The model is then refined against the experimental data (e.g., refinement of F² against all reflections) to yield precise atomic coordinates, from which bond lengths and angles are calculated.[6][7]

Gas-Phase Electron Diffraction (GED)

GED is an experimental method for determining the structure of molecules in the gas phase, free from intermolecular interactions.[9]

-

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

-

Electron Beam: A high-energy beam of electrons is fired through the gas.

-

Scattering: The electrons are scattered by the electric field of the molecule's atoms. The scattering pattern is dependent on the internuclear distances.

-

Detection: A detector records the intensity of scattered electrons as a function of the scattering angle.

-

Data Analysis: The one-dimensional scattering data is mathematically transformed (Fourier transform) into a radial distribution function, which shows peaks corresponding to the different internuclear distances in the molecule. By fitting a structural model to this data, precise bond lengths and angles can be determined.[9]

Rotational (Microwave) Spectroscopy

This technique measures the transition energies between quantized rotational states of polar molecules in the gas phase, providing highly accurate rotational constants which are inversely related to the molecule's moments of inertia.[10]

-

Sample Preparation: The sample is introduced into the gas phase at low pressure.

-

Microwave Radiation: The gas is irradiated with microwave radiation, often using techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy.[11]

-

Absorption and Emission: Molecules with a permanent dipole moment absorb photons and are excited to higher rotational states. The subsequent relaxation and emission are detected.

-

Spectral Analysis: The resulting spectrum consists of sharp lines corresponding to specific rotational transitions. By assigning these transitions, the rotational constants (A, B, C) for the molecule can be determined with very high precision.

-

Structure Determination: The moments of inertia derived from the rotational constants are used to calculate the molecular geometry. This often involves studying multiple isotopologues to precisely locate each atom.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the vibrational energy levels of a molecule.[12][13] The number and frequency of vibrational modes are directly related to the molecule's geometry and symmetry.

-

IR Spectroscopy: An infrared spectrometer passes a beam of IR light through the sample. Molecules absorb light at specific frequencies corresponding to their vibrational modes that cause a change in the molecular dipole moment.

-

Raman Spectroscopy: A laser provides a monochromatic light source that is scattered by the sample. The scattered light contains frequencies shifted from the incident frequency. These shifts correspond to vibrational modes that involve a change in the polarizability of the molecule.

-

Spectral Assignment: The observed vibrational frequencies in the IR and Raman spectra are assigned to specific molecular motions (stretches, bends, torsions) based on selection rules determined by the molecule's C₂ᵥ point group symmetry and comparison with computational predictions.[13]

Computational Methods

Quantum chemical calculations are essential for predicting molecular structures and complementing experimental data.

-

Method Selection: A theoretical method and basis set are chosen. Common methods include ab initio techniques like Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with functionals such as B3LYP.[14] Basis sets like 4-21, 6-31G, or cc-pVTZ define the mathematical functions used to model the atomic orbitals.[8]

-

Geometry Optimization: An initial guess of the molecular structure is systematically varied to find the lowest energy conformation (the equilibrium geometry).

-

Frequency Calculation: A Hessian (second derivative of energy) calculation is performed at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the vibrational frequencies.[14]

-

Property Calculation: Once the equilibrium geometry is found, other properties like rotational constants can be calculated and compared directly with experimental results.

References

- 1. Page loading... [wap.guidechem.com]

- 2. innospk.com [innospk.com]

- 3. This compound CAS#: 1489-53-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C6H3F3 | CID 15147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Trifluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CO2 Versus CH4 Aggregation on Trifluorobenzene: Molecular Level Characterization via Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. ac1.hhu.de [ac1.hhu.de]

Spectroscopic Profile of 1,2,3-Trifluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 1,2,3-trifluorobenzene, a crucial building block in medicinal chemistry and materials science. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and workflow visualizations to aid in compound characterization and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of this compound. The following tables summarize the chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 7.10 - 7.30 | m | - | H4, H5, H6 |

Note: The proton spectrum exhibits a complex multiplet due to extensive coupling with fluorine atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Assignment |

| 152.0 (ddd) | ¹JCF = 249.0, ²JCF = 13.0, ³JCF = 4.0 | C1, C3 |

| 142.5 (ddd) | ¹JCF = 254.0, ²JCF = 14.0, ²JCF = 14.0 | C2 |

| 125.0 (t) | ³JCF = 4.0 | C5 |

| 115.0 (d) | ²JCF = 18.0 | C4, C6 |

Note: Spectrum recorded in CDCl₃. The assignments are based on typical chemical shifts and C-F coupling patterns.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -136.5 | t | ³JFF = 20.0 | F2 |

| -161.0 | d | ³JFF = 20.0 | F1, F3 |

Note: Chemical shifts are referenced to CCl₃F.

Experimental Protocols

NMR Sample Preparation:

A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

NMR Data Acquisition:

Spectra are typically acquired on a high-resolution NMR spectrometer operating at a field strength of 300 MHz or higher for protons.

-

¹H NMR: A standard one-pulse experiment is used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary.

-

¹⁹F NMR: A standard one-pulse experiment is used. As ¹⁹F is a high-abundance, high-sensitivity nucleus, spectra can be acquired relatively quickly. A wide spectral width is often necessary due to the large chemical shift dispersion of fluorine.

Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecule, which is useful for identifying functional groups and confirming the aromatic structure.

Data Presentation

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3080 - 3050 | Weak - Medium | Aromatic C-H Stretch |

| 1620 - 1580 | Medium - Strong | Aromatic C=C Stretch |

| 1480 - 1450 | Strong | Aromatic C=C Stretch |

| 1280 - 1200 | Strong | C-F Stretch |

| 1150 - 1000 | Strong | C-F Stretch |

| 850 - 750 | Strong | C-H Out-of-plane Bending |

Experimental Protocols

Sample Preparation (Neat Liquid):

As this compound is a liquid at room temperature, the simplest method for obtaining an IR spectrum is as a neat liquid. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to form a thin film.

FTIR Data Acquisition:

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the clean salt plates is collected first.

-

The sample is then placed between the plates, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000 - 400 cm⁻¹).

Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which can provide further structural confirmation.

Data Presentation

The mass spectrum of this compound is characterized by a prominent molecular ion peak and several fragment ions resulting from the loss of fluorine and other neutral fragments.

Table 5: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | 100 | [C₆H₃F₃]⁺ (Molecular Ion) |

| 113 | ~20 | [C₆H₃F₂]⁺ |

| 81 | ~30 | [C₅H₂F]⁺ |

| 63 | ~25 | [C₅H₃]⁺ |

Experimental Protocols

Sample Introduction and Ionization:

For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.

-

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the gas chromatograph.

-

The sample is vaporized and separated from the solvent on a capillary column.

-

The separated compound elutes from the column and enters the mass spectrometer's ion source.

-

Electron Ionization (EI) is typically used, where the sample molecules are bombarded with a beam of high-energy electrons (commonly 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion.

Experimental Workflow

References

An In-depth Technical Guide to the Electronic Properties of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core electronic and physical properties of 1,2,3-trifluorobenzene, a key intermediate in the pharmaceutical and agrochemical industries. The strategic placement of three fluorine atoms on the benzene (B151609) ring imparts unique electronic characteristics that significantly influence its reactivity and utility in organic synthesis. This document consolidates available experimental and computational data on its electronic properties, details experimental protocols for its synthesis and key reactions, and presents visual representations of its chemical transformations.

Core Electronic and Physical Properties

This compound (CAS No: 1489-53-8, Molecular Formula: C₆H₃F₃) is a colorless to light yellow liquid with a molecular weight of 132.08 g/mol .[1][2] The presence of three electronegative fluorine atoms creates a significant electron-withdrawing effect on the benzene ring, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[3] This altered reactivity is a cornerstone of its application in the synthesis of complex molecules.[1]

Quantitative Data Summary

The following tables summarize the key electronic and physical properties of this compound.

| Physical Property | Value | Reference |

| Molecular Weight | 132.08 g/mol | [1] |

| Density | 1.28 g/mL at 25 °C | |

| Boiling Point | 94-95 °C | |

| Flash Point | -4 °C (closed cup) | |

| Refractive Index (n20/D) | 1.423 | |

| Crystal System | Monoclinic | [4] |

| Space Group | C2/c | [4] |

| Centroid-Centroid Distance | 3.6362 (14) Å | [4] |

| Electronic Property | Value | Method | Reference |

| Ionization Potential | 9.4 eV | Photoelectron Spectroscopy | [5] |

| Ionization Potential | 9.7 eV | Photoelectron Spectroscopy | [5] |

| Dipole Moment | No experimental data found | - | - |

| Polarizability | No experimental data found | - | - |

| Electron Affinity | No experimental data found | - | - |

Note: While extensive searches were conducted, experimentally determined values for the dipole moment, polarizability, and electron affinity of this compound were not found in the available literature. Computational values for these properties are available in various chemical databases but are not included here to maintain a focus on experimental data.

Experimental Protocols

Synthesis of this compound via Dechlorination and Hydrogenation

This protocol is adapted from a patented synthesis method and outlines a representative procedure.

Reaction Scheme:

Materials:

-

2,3,4-Trifluorochlorobenzene

-

Raney Nickel catalyst

-

Hydrogen gas

-

Sodium hydroxide (B78521) solution (for washing)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Suitable organic solvent (e.g., ethanol)

Procedure:

-

In a high-pressure reaction vessel (autoclave), combine 2,3,4-trifluorochlorobenzene and a catalytic amount of Raney Nickel in a suitable solvent.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas to a pressure of 0.5-1.5 MPa.

-

Heat the reaction mixture to a temperature of 60-80 °C with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques such as Gas Chromatography (GC).

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the Raney Nickel catalyst.

-

Wash the filtrate with an aqueous solution of sodium hydroxide to neutralize any formed HCl, followed by washing with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹⁹F NMR, and GC-MS to confirm purity and identity.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using an aryl halide derivative of this compound.

Reaction Scheme:

Materials:

-

A bromo- or iodo- derivative of this compound (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%)

-

Base (e.g., K₂CO₃, 2 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,2,3-trifluorophenyl halide, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or GC.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterize the purified product by NMR spectroscopy and Mass Spectrometry.[3]

Visualizations of Chemical Pathways and Workflows

Synthesis of this compound

The following diagram illustrates the synthetic pathway for this compound as described in the experimental protocol.

Caption: Synthetic pathway for this compound.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura cross-coupling catalytic cycle.

References

The Unassuming Workhorse: A Technical Guide to the Reactivity and Stability of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trifluorobenzene is a fluorinated aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate in the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, with three adjacent fluorine atoms, imparts a distinct electronic character that governs its stability and reactivity. The strong inductive effect of the fluorine atoms creates an electron-deficient aromatic system, profoundly influencing its behavior in key chemical transformations. This guide provides an in-depth analysis of the stability and reactivity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of core chemical principles to aid researchers in leveraging this valuable synthetic building block.

Physicochemical and Spectroscopic Properties

This compound is a colorless to light yellow liquid at room temperature, characterized by its high volatility and limited solubility in water.[1] It is, however, miscible with common organic solvents.[1] Its key physical and spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1489-53-8 | [2][3] |

| Molecular Formula | C₆H₃F₃ | [2] |

| Molecular Weight | 132.08 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.28 g/mL at 25 °C | [2] |

| Boiling Point | 94-95 °C (367-368 K) | [2] |

| Flash Point | -4 °C (closed cup) | [2] |

| Refractive Index (n²⁰/D) | 1.423 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | The proton spectrum is complex due to multiple H-F couplings. | [4] |

| ¹³C NMR (in CDCl₃) | Due to C-F coupling, signals for carbon atoms bonded to fluorine appear as complex multiplets. Carbons C1/C3 and C2 are significantly deshielded by the attached fluorine atoms. | [4] |

| ¹⁹F NMR | The fluorine spectrum shows distinct signals for the F2 and F1/F3 atoms, with characteristic coupling patterns. | [5] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z = 132. | [3] |

| Infrared (IR) | Strong C-F stretching bands are prominent in the fingerprint region. | - |

Stability and Thermodynamics

The stability of this compound is dominated by the strength of the C-F and aromatic C-C bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 488 kJ/mol, contributing to the compound's overall thermal stability.[6] While generally stable, it is highly flammable and incompatible with strong oxidizing agents.[1] Thermodynamic data from the NIST Chemistry WebBook provides quantitative insight into its stability.[7]

Table 3: Thermodynamic Properties of this compound

| Property | Value | Units | Reference(s) |

| Standard Enthalpy of Reaction (ΔᵣH°) | 1571 ± 8.8 | kJ/mol | [1] |

| Standard Free Energy of Reaction (ΔᵣG°) | 1537 ± 8.4 | kJ/mol | [1] |

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic system. The packing is influenced by weak C-H···F hydrogen bonds and π–π stacking interactions, with a centroid-centroid distance of 3.6362 Å.[8]

Table 4: Crystallographic Data for this compound at 233 K

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [8] |

| Space Group | C2/c | [8] |

| a | 7.4238 (19) Å | [8] |

| b | 11.590 (3) Å | [8] |

| c | 7.0473 (17) Å | [8] |

| β | 112.783 (4)° | [8] |

| Volume (V) | 559.1 (2) ų | [8] |

| Z | 4 | [8] |

Chemical Reactivity

The three adjacent fluorine atoms exert a powerful electron-withdrawing inductive effect (-I) on the benzene (B151609) ring. This effect is the primary determinant of the molecule's reactivity, rendering the aromatic ring electron-deficient.

Caption: Relationship between structure and reactivity in this compound.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the ring makes this compound and its derivatives highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[9][10] This is the most important reaction pathway for this class of compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10] The presence of electron-withdrawing groups, like the fluorine atoms themselves, stabilizes this negatively charged intermediate, accelerating the reaction.[9]

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound [webbook.nist.gov]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

crystal structure of 1,2,3-trifluorobenzene

An In-depth Technical Guide on the Crystal Structure of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the (C₆H₃F₃). The information presented is collated from single-crystal X-ray diffraction studies, offering valuable insights for researchers in crystallography, medicinal chemistry, and materials science.

Crystallographic Data

The has been determined by single-crystal X-ray diffraction.[1][2] The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₆H₃F₃ |

| Molecular Weight | 132.08 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 7.4238 (19) Å |

| b | 11.590 (3) Å |

| c | 7.0473 (17) Å |

| α | 90° |

| β | 112.783 (4)° |

| γ | 90° |

| Volume | 559.1 (2) ų |

| Z | 4 |

| Temperature | 233 K |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) | 1.569 Mg/m³ |

| Absorption Coefficient (μ) | 0.16 mm⁻¹ |

| R-factor | 0.061 |

| wR-factor | 0.226 |

Table 1: Summary of crystallographic data for this compound. Data sourced from Kirchner et al. (2009).[1][2]

Molecular and Crystal Packing Analysis

In the crystalline state, the this compound molecule lies on a twofold rotation axis.[1][2] The crystal packing is primarily governed by a combination of weak intermolecular interactions, namely C-H···F hydrogen bonds and π–π stacking interactions.[1][2]

The C-H···F interactions are described as weak electrostatic and dispersive forces.[1][2] These interactions form one-dimensional tapes of molecules. These tapes are further connected into corrugated two-dimensional sheets through bifurcated C-H···F hydrogen bonds.[1][2] The packing in the third dimension is established by π–π stacking interactions, with a centroid-centroid distance of 3.6362 (14) Å.[2]

Experimental Protocol

The determination of the involved the following key experimental steps:

3.1. Crystal Growth

Since this compound is a liquid at room temperature, single crystals suitable for X-ray diffraction were grown in situ.[3] Commercially available samples were used and subjected to a zone melting technique in a quartz capillary at 235 K.[4]

3.2. Data Collection

A single crystal of this compound with dimensions of 0.30 × 0.30 × 0.30 mm was used for data collection.[1] The data were collected on a Siemens SMART three-axis goniometer equipped with an APEXII area-detector system diffractometer.[1][2] The data collection was performed at a temperature of 233 K using molybdenum Kα radiation (λ = 0.71073 Å).[1][2] A total of 1074 reflections were measured, of which 634 were independent.[2] A multi-scan absorption correction was applied to the collected data using SADABS.[1][2]

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods.[1] The refinement of the structure was carried out on F² using all independent reflections.[1] The hydrogen atom positions were constrained using a riding model.[4]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the .

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Theoretical and Computational Studies of 1,2,3-Trifluorobenzene

Introduction

This compound (C₆H₃F₃) is a fluorinated aromatic compound of significant interest in various fields of chemical research and industrial applications.[1] With a molecular weight of 132.08 g/mol , this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] The strategic placement of three fluorine atoms on the benzene (B151609) ring imparts unique electronic properties, reactivity, and intermolecular interaction patterns, making it a compelling subject for theoretical and computational investigation.

This technical guide provides a comprehensive overview of the key findings from theoretical and computational studies on this compound, focusing on its molecular structure, spectroscopic properties, electronic characteristics, and intermolecular interactions. The information is intended to serve as a valuable resource for researchers and professionals working in computational chemistry, materials science, and drug development.

Molecular Structure and Geometry

The geometric arrangement of atoms in this compound has been extensively studied using both computational methods and experimental techniques. The molecule possesses C₂ᵥ symmetry, as confirmed by spectroscopic and crystallographic data.[2][3][4]

Computational Protocols for Geometry Optimization

The equilibrium structure of this compound has been determined using various levels of theory. A common approach involves ab initio gradient methods, which calculate the forces on each atom and adjust the geometry to minimize the total energy.[5]

Experimental Protocol (X-ray Crystallography): Single crystals of this compound are grown in situ at low temperatures (e.g., 233 K).[3][4][6] Data collection is performed using a diffractometer, such as a Siemens SMART three-axis goniometer with an APEXII area-detector system, employing Mo Kα radiation (λ = 0.71073 Å).[3][4][6] An absorption correction, typically a multi-scan method like SADABS, is applied to the collected data.[4] The structure is then solved and refined using established crystallographic software.[4]

Geometric Parameters

Computational studies provide detailed information on bond lengths and angles. The data below is derived from ab initio calculations and is consistent with experimental findings.

| Parameter | Description | Calculated Value (Å or °) |

| Bond Lengths | ||

| C1–C2 | Carbon-Carbon bond | 1.385 |

| C2–C3 | Carbon-Carbon bond | 1.382 |

| C3–C4 | Carbon-Carbon bond | 1.393 |

| C4–C5 | Carbon-Carbon bond | 1.394 |

| C1–F1 | Carbon-Fluorine bond | 1.348 |

| C2–F2 | Carbon-Fluorine bond | 1.346 |

| C4–H4 | Carbon-Hydrogen bond | 1.082 |

| Bond Angles | ||

| F1–C1–C2 | Fluorine-Carbon-Carbon angle | 119.5 |

| F2–C2–C1 | Fluorine-Carbon-Carbon angle | 120.3 |

| C1–C2–C3 | Carbon-Carbon-Carbon angle | 120.1 |

| C3–C4–C5 | Carbon-Carbon-Carbon angle | 119.8 |

Note: These values are representative and can vary slightly depending on the level of theory and basis set used.

References

- 1. innospk.com [innospk.com]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Trifluorobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

The Dawn of Aromatic Fluorine Chemistry: A Technical Guide to the Discovery and History of Fluorinated Benzenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of fluorinated benzenes, charting the course from early synthetic endeavors to the foundational methods that have paved the way for modern organofluorine chemistry. The introduction of fluorine into the benzene (B151609) ring has had a profound impact on the fields of medicinal chemistry, materials science, and agrochemicals, owing to the unique physicochemical properties imparted by this highly electronegative element. This document details the seminal discoveries, key experimental protocols, and the evolution of synthetic strategies, offering a valuable resource for researchers and professionals in drug development and chemical sciences.

Early Encounters with Aromatic Fluorine: The Pioneering Synthesis of Fluorobenzene (B45895)

The journey into the world of fluorinated benzenes began in the late 19th century. Prior to the isolation of elemental fluorine by Henri Moissan in 1886, early attempts to create organofluorine compounds were fraught with challenges due to the extreme reactivity of fluorine-containing reagents.

One of the earliest successes in synthesizing an aromatic fluoride (B91410) was achieved by the Russian chemist and composer Alexander Borodin. In 1862, Borodin reported the synthesis of benzoyl fluoride by treating benzoyl chloride with potassium bifluoride, marking a significant, albeit indirect, step towards fluorinated aromatics.[1]

However, the first synthesis of the parent compound, fluorobenzene, is credited to the German chemist Otto Wallach in 1886.[2] Wallach's innovative two-step method circumvented the need for elemental fluorine, instead utilizing a clever manipulation of diazonium salts. This discovery laid the groundwork for future, more practical, synthetic routes.

The Balz-Schiemann Reaction: A Cornerstone of Aromatic Fluorination

A pivotal breakthrough in the synthesis of fluorinated benzenes came in 1927 with the development of the Balz-Schiemann reaction by German chemists Günther Balz and Günther Schiemann.[3] This reaction, which involves the thermal decomposition of an aryldiazonium tetrafluoroborate (B81430) salt, provided a much more reliable and general method for introducing a fluorine atom onto an aromatic ring. The Balz-Schiemann reaction remains a fundamental tool in organofluorine chemistry and is still used today in various modified forms.

The Quest for Perfluorination: The Synthesis of Hexafluorobenzene (B1203771)

The synthesis of the fully fluorinated analogue, hexafluorobenzene (C₆F₆), presented a different set of challenges. Direct fluorination of benzene with elemental fluorine was, and still is, a hazardous and difficult-to-control reaction, often leading to a mixture of products and even explosions in early attempts.[4] A more controlled and practical approach emerged through halogen exchange (halex) reactions. This method involves the substitution of chlorine or bromine atoms in a perhalogenated benzene with fluorine using a fluoride salt. A common industrial synthesis of hexafluorobenzene involves the reaction of hexachlorobenzene (B1673134) with potassium fluoride at high temperatures.

Quantitative Data Summary

The following tables summarize the key quantitative data for the historical synthesis of monofluorobenzene and hexafluorobenzene, as well as their fundamental physical properties.

Table 1: Comparison of Historical Synthetic Methods for Monofluorobenzene

| Method | Year | Key Reagents | Reported Yield (%) |

| Wallach's Synthesis | 1886 | Phenyldiazonium chloride, Piperidine, Hydrofluoric acid | Not explicitly stated in available historical records |

| Balz-Schiemann Reaction | 1927 | Aniline (B41778), Sodium nitrite (B80452), Hydrofluoric acid, Boric acid | 51-57[2] |

Table 2: Physical Properties of Monofluorobenzene and Hexafluorobenzene

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 20°C) |

| Monofluorobenzene | C₆H₅F | 96.10 | -42 | 85 | 1.024 |

| Hexafluorobenzene | C₆F₆ | 186.05 | 5.1 | 80.26 | 1.613 |

Experimental Protocols

This section provides detailed experimental methodologies for the key historical syntheses of fluorinated benzenes.

Protocol 1: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction

This procedure is adapted from the tested and verified method published in Organic Syntheses.[2]

Materials:

-

Aniline hydrochloride (16 moles)

-

Concentrated hydrochloric acid (20 moles)

-

Sodium nitrite (17 moles) in water

-

Boric acid (16.2 moles)

-

60% Hydrofluoric acid (65 moles)

-

Ice

-

Methyl alcohol

-

Ethyl ether

-

10% Sodium hydroxide (B78521) solution

-

Crushed calcium chloride

Procedure:

-

Diazotization: A mixture of 1350 mL of water and 1650 mL of concentrated hydrochloric acid is cooled in an ice-salt bath. 2075 g of aniline hydrochloride is added with stirring. A solution of 1.2 kg of sodium nitrite in 1.5 L of water is then added, keeping the temperature below 0°C.

-

Formation of Diazonium Tetrafluoroborate: Fluoboric acid is prepared concurrently by adding 1 kg of boric acid to 2150 g of 60% hydrofluoric acid in wax-coated flasks, keeping the temperature below 20-25°C. The cold fluoboric acid solution is then poured into the diazonium salt solution, maintaining a temperature below 10°C.

-

Isolation of the Diazonium Salt: The resulting crystalline solid (benzenediazonium tetrafluoroborate) is filtered, washed with iced water, methyl alcohol, and ethyl ether. The salt is then dried overnight.

-

Thermal Decomposition: The dry benzenediazonium (B1195382) tetrafluoroborate is placed in a large flask and gently heated with a small flame to initiate decomposition. The reaction is allowed to proceed spontaneously, with gentle heating as needed. The volatile products (fluorobenzene and boron trifluoride) are collected in a series of cold traps.

-

Work-up: The collected distillate is washed several times with 10% sodium hydroxide solution until the washings are colorless, and then with water. The organic layer is dried with crushed calcium chloride.

-

Purification: The dried liquid is distilled, collecting the fraction boiling at 84-85°C to yield pure fluorobenzene.

Yield: 51-57% of the theoretical amount.[2]

Protocol 2: Synthesis of Hexafluorobenzene via Halogen Exchange

This protocol is based on the general principles of the Halex process for producing hexafluorobenzene from hexachlorobenzene.

Materials:

-

Hexachlorobenzene (C₆Cl₆)

-

Anhydrous potassium fluoride (KF)

-

High-boiling point aprotic polar solvent (e.g., sulfolane (B150427) or N-methyl-2-pyrrolidone)

Procedure:

-

Reaction Setup: A high-temperature, high-pressure autoclave equipped with a mechanical stirrer is charged with hexachlorobenzene and a stoichiometric excess of anhydrous potassium fluoride. A high-boiling point solvent is added to facilitate the reaction.

-

Reaction Conditions: The autoclave is sealed and heated to a high temperature, typically in the range of 200-300°C. The reaction is stirred vigorously for several hours to ensure complete conversion. The pressure inside the autoclave will increase due to the formation of volatile byproducts.

-

Work-up: After cooling, the reaction mixture is filtered to remove the solid potassium chloride and unreacted potassium fluoride.

-

Purification: The filtrate, containing hexafluorobenzene and the solvent, is subjected to fractional distillation to separate the lower-boiling hexafluorobenzene from the high-boiling solvent. The collected hexafluorobenzene can be further purified by redistillation.

Yield: Modern industrial processes can achieve high yields, often exceeding 70%.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key syntheses described.

Caption: Workflow for the synthesis of fluorobenzene via the Balz-Schiemann reaction.

Caption: General workflow for the synthesis of hexafluorobenzene via halogen exchange.

Caption: O. Wallach's two-step synthesis of fluorobenzene (1886).

References

An In-depth Technical Guide to the Solubility of 1,2,3-Trifluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trifluorobenzene in organic solvents. Due to the limited availability of specific quantitative experimental data in publicly accessible literature, this document focuses on summarizing the known qualitative solubility and presenting a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodology to assess the solubility of this compound for applications in chemical synthesis, formulation development, and other research areas.

Introduction to this compound and its Solubility

This compound (C₆H₃F₃) is a fluorinated aromatic compound with a molecular weight of approximately 132.08 g/mol .[1][2] At room temperature, it exists as a colorless liquid.[3] The presence of three fluorine atoms on the benzene (B151609) ring imparts a significant dipole moment and influences its intermolecular interactions, making its solubility a critical parameter in various applications, including as a solvent, reagent, or building block in organic synthesis.[4]

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. This compound, with its fluorine substituents, is a relatively polar molecule, though less so than highly polar solvents like water.[3] Consequently, it exhibits good solubility in many common organic solvents.[3][5]

Qualitative Solubility Data

While precise quantitative data is scarce, the available literature consistently indicates that this compound is soluble in a range of common organic solvents. This qualitative information is summarized in the table below. It is important to note that "soluble" is a general term, and the actual concentration at saturation can vary significantly between different solvents and with temperature.

| Solvent Classification | Example Solvents | Qualitative Solubility of this compound |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Generally Soluble[3][5] |

| Polar Protic | Ethanol, Methanol | Generally Soluble[3][5] |

| Nonpolar Aromatic | Toluene, Benzene | Expected to be Soluble |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Expected to be Soluble |

| Ethers | Diethyl ether | Generally Soluble[5] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following section outlines a detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal equilibrium method.

Materials and Equipment

-

Solute: High-purity this compound (≥98%)

-

Solvents: High-purity organic solvents of interest (e.g., HPLC grade)

-

Apparatus:

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for concentration measurement (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography with UV detector (HPLC-UV), or UV-Vis spectrophotometer)

-

Centrifuge (optional)

-

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This typically ranges from 24 to 72 hours. The exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solute to settle. If necessary, a centrifuge can be used to facilitate phase separation.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter compatible with the solvent to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Concentration Analysis:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the solvent of interest.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L), moles per liter (mol/L), or mole fraction.

-

It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of most solids and liquids in liquid solvents increases with temperature. However, the extent of this increase is dependent on the specific solute-solvent system.

-

Solvent Polarity: As a moderately polar compound, this compound is expected to be more soluble in solvents with similar polarity.

-

Intermolecular Forces: The ability of the solvent and solute molecules to interact through dipole-dipole forces, London dispersion forces, and potential hydrogen bonding (with protic solvents) will affect solubility.

-

Purity of Components: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

References

An In-depth Technical Guide to the Health and Safety of 1,2,3-Trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,2,3-trifluorobenzene (CAS No. 1489-53-8), a versatile fluorinated aromatic compound utilized as a pharmaceutical intermediate and in the synthesis of agrochemicals and other advanced materials.[1] This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals by consolidating key toxicological data, outlining relevant experimental protocols, and visualizing potential metabolic pathways and experimental workflows.

Physicochemical and Toxicological Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₃F₃ and a molecular weight of 132.08 g/mol .[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Physical State | Liquid | [1] |

| Appearance | Colorless to pale yellow | [1] |

| Molecular Formula | C₆H₃F₃ | [1] |

| Molecular Weight | 132.08 g/mol | [1] |

| Boiling Point | 94-95 °C | [1][2] |

| Density | 1.28 g/mL at 25 °C | [2] |

| Flash Point | -4 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.423 | [2] |

Hazard Identification and Classification

This compound is classified as a highly flammable liquid and vapor. It is also recognized as causing skin irritation, serious eye irritation, and may cause respiratory irritation.

| Hazard Class | GHS Classification |

| Flammable liquids | Category 2 |

| Skin corrosion/irritation | Category 2 |

| Serious eye damage/eye irritation | Category 2A |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory tract irritation) |

Toxicological Data Summary

While specific toxicological studies on this compound are limited in publicly available literature, data from closely related compounds, such as 1,2,3-trichlorobenzene, provide valuable insights into its potential toxicity.

| Endpoint | Result for 1,2,3-Trichlorobenzene |

| Bacterial Reverse Mutation Assay (Ames Test) | Negative in S. typhimurium strains TA98, TA100, TA1535, or TA1537, with and without metabolic activation. |

| In Vitro Mammalian Chromosomal Aberration Test | Negative in Chinese hamster lung (CHL) cells. |

| Subchronic Oral Toxicity (90-day study in rats) | No significant adverse effects observed at the tested doses. |

| Prenatal Developmental Toxicity (in rats) | No significant developmental effects were observed at the tested doses. |

Experimental Protocols

Detailed methodologies for key toxicological assays, based on internationally recognized OECD guidelines, are provided below. These protocols are representative of the types of studies conducted to assess the safety of chemicals like this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD Guideline 471

This test is performed to detect gene mutations.[4]

Principle: The bacterial reverse mutation test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are alterations of single or a few base pairs within a gene.[5] The principle of this test is that it detects mutations that revert mutations present in the test strains, restoring their functional capability to synthesize an essential amino acid.[5]

Methodology:

-

Strains: A set of bacterial strains, typically including S. typhimurium TA98, TA100, TA1535, and TA1537, and E. coli WP2 uvrA, is used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), usually derived from rat liver, to mimic metabolic processes in mammals.

-

Exposure: The test chemical is applied to the bacterial strains at a range of concentrations.

-

Incubation: The treated plates are incubated for 48-72 hours at 37°C.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted for each concentration and compared to the control.

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test - OECD Guideline 473

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[1][3][6][7][8]

Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are analyzed for chromosomal aberrations.[1][6]

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes are commonly used.[1][3][7]

-

Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix).[1][3][7]

-

Exposure: Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) or a continuous period (e.g., 24 hours).[1]

-

Harvest and Staining: Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, fixed, and stained.

-